molecular formula C12H12N4O2S B2561491 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 878733-05-2

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2561491
CAS No.: 878733-05-2
M. Wt: 276.31
InChI Key: PFRFYXPXZCRIKN-UHFFFAOYSA-N
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Description

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a thioether linkage, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Thioether Formation:

    Acetamide Group Introduction: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring and thioether linkage are crucial for its binding affinity and specificity. The compound may also influence cellular pathways by altering signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
  • N-(o-tolyl)acetamide
  • 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide

Uniqueness

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide stands out due to the presence of both the triazine ring and the o-tolyl group, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-8-4-2-3-5-9(8)14-11(18)7-19-12-15-10(17)6-13-16-12/h2-6H,7H2,1H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRFYXPXZCRIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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